molecular formula C10H10Br2OS B14059555 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one

1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one

Cat. No.: B14059555
M. Wt: 338.06 g/mol
InChI Key: HRDJRBOWEXARLI-UHFFFAOYSA-N
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Description

1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one is an organic compound that features both bromine and sulfur atoms within its structure

Preparation Methods

The synthesis of 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of a mercapto group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process. Industrial production methods may involve more efficient and scalable processes, including continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride.

Scientific Research Applications

1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The mercapto group can form covalent bonds with metal ions and other electrophilic centers, making it a versatile reagent in various chemical processes .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one include:

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-1-[5-(bromomethyl)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-4-7(5-11)2-3-9(8)14/h2-4,10,14H,5H2,1H3

InChI Key

HRDJRBOWEXARLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)CBr)S)Br

Origin of Product

United States

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